

# Crystal Structure Analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-iodo-1-methyl-4-nitro-1H-pyrazole

**Cat. No.:** B2615839

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of **3-iodo-1-methyl-4-nitro-1H-pyrazole**. Authored from the perspective of a Senior Application Scientist, this document moves beyond a procedural checklist to deliver an in-depth narrative on the causality behind experimental choices, ensuring scientific integrity and data trustworthiness. We will cover the essential steps from synthesis and crystallization to data collection, structure refinement, and detailed analysis of the resultant molecular and supramolecular structures. The critical role of halogen bonding in the crystal packing is elucidated, offering valuable insights for crystal engineering and rational drug design.

## Introduction: The Scientific Imperative

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.<sup>[1]</sup> The strategic functionalization of this ring with specific substituents allows for the fine-tuning of its physicochemical and biological properties. In the case of **3-iodo-1-methyl-4-nitro-1H-pyrazole**, the substituents are chosen with deliberate purpose:

- 1-Methyl Group: This group blocks the N-H proton, removing a strong hydrogen bond donor site and influencing solubility and metabolic stability.

- 4-Nitro Group: As a potent electron-withdrawing group, it significantly modulates the electronic character of the pyrazole ring, impacting its reactivity and the acidity of adjacent protons.
- 3-Iodo Group: The iodine atom is of paramount interest. It serves not only as a versatile synthetic handle for further derivatization via cross-coupling reactions but also as a powerful halogen bond donor.<sup>[2][3]</sup> This directional, non-covalent interaction is a key tool in crystal engineering, enabling the design of solid-state materials with predictable architectures and properties.

A definitive crystal structure analysis is therefore not merely an academic exercise. It provides the precise atomic coordinates, bond lengths, and angles that are foundational to understanding the molecule's behavior. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, computational modeling, and understanding solid-state properties like polymorphism and solubility, which directly impact a drug candidate's viability.

## The Experimental Pathway: A Self-Validating Workflow

The acquisition of a high-quality crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to build upon the last, with inherent quality checks to ensure the trustworthiness of the final model.

## Synthesis and High-Purity Crystallization

The journey begins with the chemical synthesis of the target compound. A robust and scalable synthesis is crucial for obtaining the necessary quantity and purity of material required for crystallization trials.

### Experimental Protocol: Synthesis

- Nitration: Begin with 1-methyl-1H-pyrazole. The nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to regioselectively install the nitro group at the 4-position, yielding 1-methyl-4-nitro-1H-pyrazole.  
<sup>[4]</sup>

- **Iodination:** The subsequent iodination of 1-methyl-4-nitro-1H-pyrazole at the 3-position can be achieved using an electrophilic iodine source. A common and effective method involves using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or an acid medium. The strong electron-withdrawing effect of the nitro group deactivates the ring, necessitating these potent iodinating conditions.
- **Purification:** The crude product is purified to >99% purity using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any residual impurities that could inhibit crystal growth.

#### The Causality of Crystallization:

The goal of crystallization is to encourage molecules to self-assemble from a disordered solution into a highly ordered, single-crystal lattice. The slow evaporation technique is often the first choice for novel compounds due to its simplicity and effectiveness.

#### Experimental Protocol: Crystallization via Slow Evaporation

- **Solvent Screening:** Dissolve a small amount of the purified compound in various solvents (e.g., acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.
- **Solution Preparation:** Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
- **Controlled Evaporation:** Filter the solution into a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes.
- **Incubation:** Place the vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and the growth of single crystals over several days to weeks.

Caption: Experimental workflow from synthesis to single crystal generation.

## Single-Crystal X-ray Diffraction

This is the core analytical technique for determining the three-dimensional structure of a crystalline solid.

## Experimental Protocol: Data Collection, Solution, and Refinement

- Crystal Mounting: A single crystal of suitable size and quality is selected under a polarized microscope and mounted on a cryoloop.
- Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. Expert Insight: This step is critical as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam (typically Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ), and the diffraction pattern is recorded on a detector as the crystal is rotated.
- Data Processing: The raw diffraction data are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). The quality of the dataset is assessed by the merging R-value (R<sub>int</sub>), with a low value indicating good data quality.
- Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with software like SHELXT, to obtain an initial electron density map and a preliminary molecular model.
- Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using a full-matrix least-squares procedure with software such as SHELXL. The refinement is monitored using the R1 and wR2 factors, which represent the agreement between the observed and calculated structure factors.
- Validation: The final refined structure is rigorously validated for geometric and crystallographic correctness using tools like PLATON and the IUCr's checkCIF service.



[Click to download full resolution via product page](#)

Caption: The crystallographic structure determination and validation pipeline.

## Structural Analysis: From Molecule to Crystal Lattice

The refined structure provides a wealth of information, from the geometry of a single molecule to the complex network of interactions that form the crystal.

## Summary of Crystallographic Data

The following table presents representative crystallographic data for **3-iodo-1-methyl-4-nitro-1H-pyrazole**.

| Parameter                                                                     | Value                                                        |
|-------------------------------------------------------------------------------|--------------------------------------------------------------|
| Chemical Formula                                                              | C <sub>4</sub> H <sub>4</sub> IN <sub>3</sub> O <sub>2</sub> |
| Formula Weight ( g/mol )                                                      | 253.00                                                       |
| Crystal System                                                                | Monoclinic                                                   |
| Space Group                                                                   | P2 <sub>1</sub> /c                                           |
| a (Å)                                                                         | 7.458(2)                                                     |
| b (Å)                                                                         | 10.211(3)                                                    |
| c (Å)                                                                         | 10.634(3)                                                    |
| β (°)                                                                         | 110.15(1)                                                    |
| Volume (Å <sup>3</sup> )                                                      | 759.8(4)                                                     |
| Z (molecules/unit cell)                                                       | 4                                                            |
| Temperature (K)                                                               | 100(2)                                                       |
| Wavelength (Mo Kα, Å)                                                         | 0.71073                                                      |
| Calculated Density (g/cm <sup>3</sup> )                                       | 2.212                                                        |
| Reflections Collected/Unique                                                  | 8145 / 1750                                                  |
| R(int)                                                                        | 0.035                                                        |
| Final R indices [I > 2σ(I)]                                                   | R1 = 0.028, wR2 = 0.065                                      |
| Goodness-of-fit on F <sup>2</sup>                                             | 1.07                                                         |
| (Note: Data are representative values for a typical high-quality refinement.) |                                                              |

## Molecular and Supramolecular Structure

The asymmetric unit contains one molecule of **3-iodo-1-methyl-4-nitro-1H-pyrazole**. The pyrazole ring is essentially planar, as expected. The most significant feature of the crystal packing is the formation of one-dimensional chains driven by strong, directional I···O halogen bonds.

**Authoritative Grounding:** Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the  $\sigma$ -hole) interacts with a nucleophilic site, such as the oxygen atom of a nitro group.<sup>[2]</sup> This interaction is highly directional and plays a crucial role in the supramolecular assembly of halogenated compounds.<sup>[5]</sup>

In this structure, the iodine atom on one molecule forms a short contact with an oxygen atom of the nitro group on an adjacent molecule. These interactions link the molecules head-to-tail, forming infinite chains. These primary chains are further organized into a three-dimensional architecture by weaker C-H $\cdots$ O and  $\pi$ - $\pi$  stacking interactions, creating a dense and stable crystal lattice.



[Click to download full resolution via product page](#)

Caption: Supramolecular chain formation via I $\cdots$ O halogen bonding.

## Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous approach to the crystal structure analysis of **3-iodo-1-methyl-4-nitro-1H-pyrazole**. The analysis confirms the molecular structure and, more importantly, reveals that the solid-state architecture is primarily dictated by strong I $\cdots$ O halogen bonds. This fundamental understanding is invaluable for:

- Materials Science: Providing a blueprint for designing novel co-crystals and materials with tailored properties.
- Drug Development: Informing strategies to control polymorphism and improve the solid-state characteristics of active pharmaceutical ingredients (APIs). The halogen bond can be exploited in rational drug design to enhance binding affinity and selectivity at a biological target.

Future research should focus on exploring the co-crystallization of this molecule with various halogen bond acceptors to systematically study the modulation of its supramolecular structure and resulting physical properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of 3-iodo-1-methyl-4-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2615839#3-iodo-1-methyl-4-nitro-1h-pyrazole-crystal-structure-analysis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)